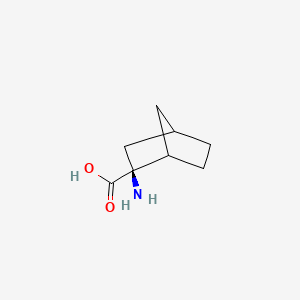
Endo-2-aminonorbornane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is structurally characterized by a norbornane skeleton with an amino group and a carboxylic acid group attached to it. It has been studied for its potential biological activities and its role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of endo-2-aminonorbornane-2-carboxylic acid can be achieved through the Bucherer-Lieb reaction, which involves the reaction of a ketone with ammonia and hydrogen cyanide . The reaction is typically carried out at low temperatures (around +4°C) over a period of several weeks. The product is then purified through recrystallization from water to obtain a high-purity compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis and purification would likely apply. This would involve optimizing reaction conditions for higher yields and implementing efficient purification techniques to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions: Endo-2-aminonorbornane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the reactivity of bicyclic amino acids.
Biology: It has been investigated for its role in insulin secretion and its effects on pancreatic islets.
Industry: Its unique structure makes it a candidate for developing novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which endo-2-aminonorbornane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate insulin release by mimicking the action of leucine . This involves the activation of metabolic pathways that lead to the secretion of insulin from pancreatic beta cells. The compound’s ability to induce changes in NAD(P)H fluorescence suggests its involvement in redox reactions within the cells .
Comparaison Avec Des Composés Similaires
L-leucine: A branched-chain amino acid that also stimulates insulin release.
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic amino acid with similar structural features.
Uniqueness: Endo-2-aminonorbornane-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to stimulate insulin release through mechanisms similar to leucine makes it a valuable compound for studying metabolic processes and developing therapeutic agents.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(2S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5?,6?,8-/m0/s1 |
Clé InChI |
MPUVBVXDFRDIPT-QIECLKSESA-N |
SMILES isomérique |
C1CC2CC1C[C@]2(C(=O)O)N |
SMILES canonique |
C1CC2CC1CC2(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14783578.png)
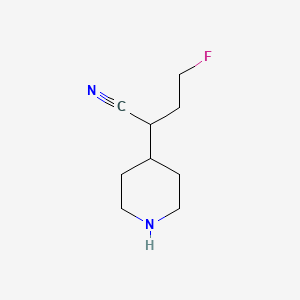
![cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B14783594.png)
![2,3-Dibenzoyloxybutanedioic acid;methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14783600.png)
![5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14783610.png)
![Calcium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14783615.png)
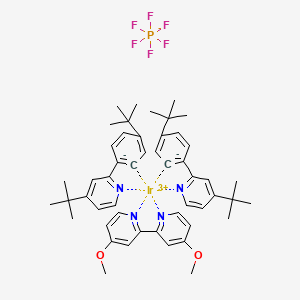
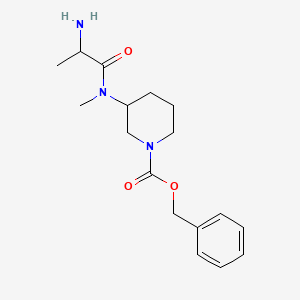

![(7R)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14783637.png)
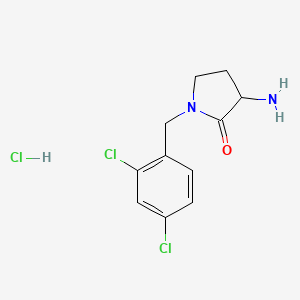

![[2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate](/img/structure/B14783654.png)
![3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783669.png)
